molecular formula C21H21N3O5S B5070363 Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate

Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate

Cat. No.: B5070363
M. Wt: 427.5 g/mol
InChI Key: KIUDPTLQKRMDFT-UHFFFAOYSA-N
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Description

Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylamine with an appropriate aldehyde to form a Schiff base, followed by cyclization with thiourea and subsequent esterification to introduce the methyl acetate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate is unique due to its specific combination of functional groups and its thioxoimidazolidinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-16-10-8-14(9-11-16)22-18(25)12-17-20(27)24(15-6-4-3-5-7-15)21(30)23(17)13-19(26)29-2/h3-11,17H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUDPTLQKRMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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